(5-fluoro-1-methyl-1H-indol-2-yl)methanol
Overview
Description
(5-Fluoro-1-methyl-1H-indol-2-yl)methanol, commonly known as FMIM, is an organic compound and a derivative of indole. It is a versatile compound that has been used in a variety of applications, ranging from pharmaceuticals to laboratory research. FMIM has become a popular choice for researchers due to its low cost and high reactivity.
Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives have been found to exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Activity
Indole derivatives have shown promise in the field of oncology . They have been found to exhibit anticancer activity, making them potential candidates for the development of new cancer therapies.
Anti-HIV Activity
Indole derivatives have been reported to possess anti-HIV activity . This suggests that they could be used in the development of drugs for the treatment of HIV.
Antioxidant Activity
Indole derivatives have been found to exhibit antioxidant activity . This means they could potentially be used in the development of treatments for conditions caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This suggests that they could be used in the development of new antimicrobial drugs.
Antitubercular Activity
Indole derivatives have been reported to possess antitubercular activity . This suggests that they could be used in the development of drugs for the treatment of tuberculosis.
Antidiabetic Activity
Indole derivatives have been found to exhibit antidiabetic activity . This means they could potentially be used in the development of treatments for diabetes.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity of the indole derivative.
Result of Action
Indole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects would depend on the particular biological activity of the indole derivative.
properties
IUPAC Name |
(5-fluoro-1-methylindol-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c1-12-9(6-13)5-7-4-8(11)2-3-10(7)12/h2-5,13H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKZFZXTQRDFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.